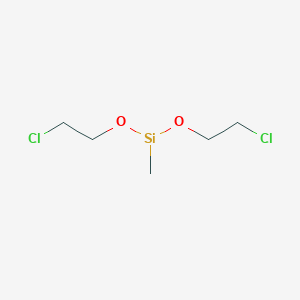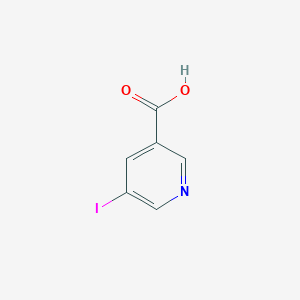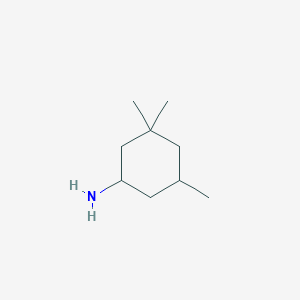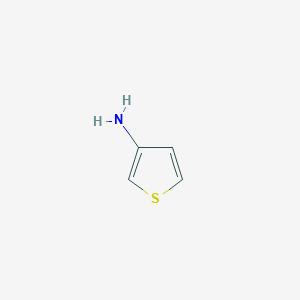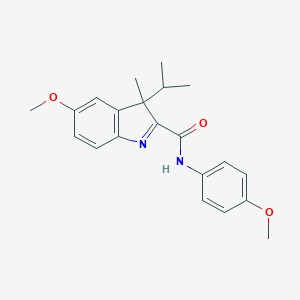
5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine and amphetamine classes. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. In recent years, 25I-NBOMe has gained popularity as a recreational drug due to its potent effects and availability on the internet. However, this drug is not approved for any medical use and can be dangerous when consumed in high doses.
Wirkmechanismus
The mechanism of action of 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide is similar to that of other hallucinogenic drugs. It binds to the 5-HT2A receptor, which is a subtype of the serotonin receptor. This binding results in the activation of the receptor and the release of neurotransmitters such as dopamine and serotonin. The release of these neurotransmitters is responsible for the hallucinogenic effects of the drug.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide are not well understood. However, it is known that the drug can cause a range of effects such as altered perception, hallucinations, and changes in mood and behavior. The drug can also cause physical effects such as increased heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide in lab experiments is its potency. The drug is highly effective at activating the 5-HT2A receptor, which makes it a useful tool for studying the receptor and its effects on the brain. However, there are also several limitations to using 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide in lab experiments. The drug is not approved for any medical use, which means that it cannot be used in clinical trials. Additionally, the drug is associated with several risks and can be dangerous when consumed in high doses.
Zukünftige Richtungen
There are several future directions for research on 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide. One area of interest is the development of new drugs that target the 5-HT2A receptor. These drugs could have potential applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide on the brain and behavior. This research could help to inform public health policies and reduce the harms associated with the drug.
Synthesemethoden
The synthesis of 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide is a complex process that involves several steps. It starts with the synthesis of 2C-I, which is a precursor to 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide. The 2C-I is then reacted with 2-(isopropylamino) ethanol to form 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide. The final product is purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Despite its recreational use, 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide has several potential applications in scientific research. It has been used as a tool to study the 5-HT2A receptor and its role in the brain. The drug has also been used to investigate the mechanisms of action of other hallucinogenic drugs such as LSD and psilocybin. Additionally, 5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide has been used to study the effects of hallucinogens on the brain and behavior.
Eigenschaften
CAS-Nummer |
18392-00-2 |
|---|---|
Produktname |
5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide |
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
5-methoxy-N-(4-methoxyphenyl)-3-methyl-3-propan-2-ylindole-2-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-13(2)21(3)17-12-16(26-5)10-11-18(17)23-19(21)20(24)22-14-6-8-15(25-4)9-7-14/h6-13H,1-5H3,(H,22,24) |
InChI-Schlüssel |
AXDDYYQALNRWBK-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C2=C(C=CC(=C2)OC)N=C1C(=O)NC3=CC=C(C=C3)OC)C |
Kanonische SMILES |
CC(C)C1(C2=C(C=CC(=C2)OC)N=C1C(=O)NC3=CC=C(C=C3)OC)C |
Synonyme |
3-Isopropyl-5-methoxy-3-methyl-N-(p-methoxyphenyl)-3H-indole-2-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



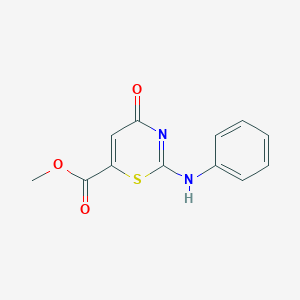
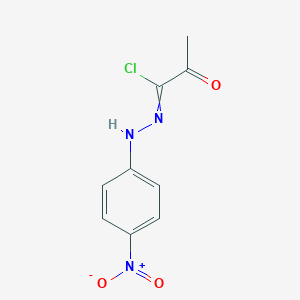
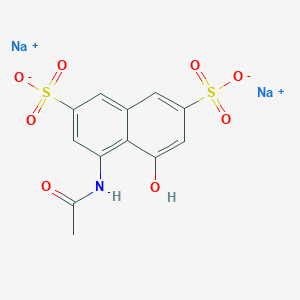
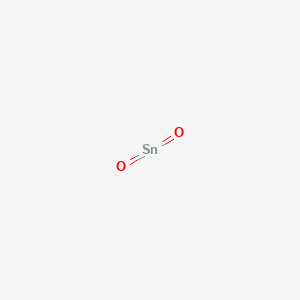
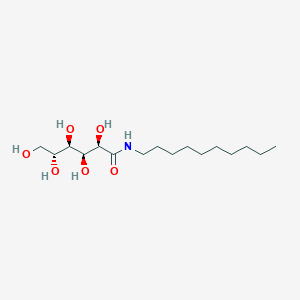
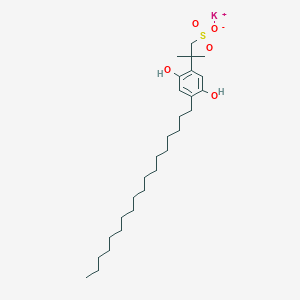
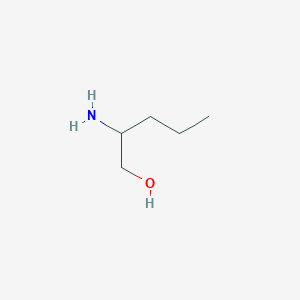
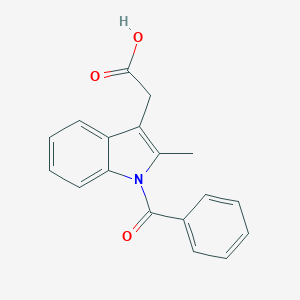
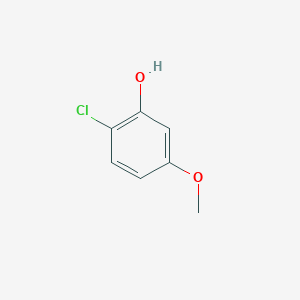
![(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B96192.png)
